Ritodrine hydrochloride
Ritodrine hydrochloride
Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Brand Name:
Vulcanchem
CAS No.:
23239-51-2
VCID:
VC0003991
InChI:
InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
SMILES:
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Molecular Formula:
C17H22ClNO3
Molecular Weight:
323.8 g/mol
Ritodrine hydrochloride
CAS No.: 23239-51-2
Cat. No.: VC0003991
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions. An adrenergic beta-2 agonist used to control PREMATURE LABOR. |
|---|---|
| CAS No. | 23239-51-2 |
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 |
| Standard InChI Key | IDLSITKDRVDKRV-JSUROZADSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
| SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
| Appearance | Solid powder |
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